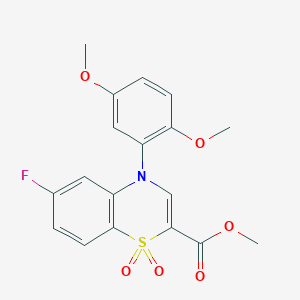![molecular formula C11H12N4O3 B6420266 2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide CAS No. 1326904-75-9](/img/structure/B6420266.png)
2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide” is a derivative of the oxadiazole class of compounds . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of an acetohydrazide with an arylaldehyde . For example, 2-methoxybenzohydrazide can be synthesized from methyl 2-methoxybenzoate, which is then treated with different arylaldehydes to afford the desired compounds . The dehydrocyclization of the resulting compound can yield the target compound .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name and the general structure of oxadiazoles . It contains a 1,3,4-oxadiazole ring attached to a 3-methoxyphenyl group at the 5-position and an acetohydrazide group at the 2-position .Scientific Research Applications
Anti-Inflammatory Applications
This compound has been used in the synthesis of new heterocyclic compounds with promising biological activities . Specifically, it has been used in the formation of Schiff base derivatives, which have shown significant anti-inflammatory properties . These derivatives have been tested using the carrageenan induced rat paw edema test .
Anti-Oxidant Applications
In addition to their anti-inflammatory properties, these Schiff base derivatives have also demonstrated in vitro anti-oxidant activities . These activities were evaluated using the DPPH free radical scavenging assay .
Molecular Docking Studies
Molecular docking studies have been conducted with these Schiff base derivatives to understand their binding affinity against target proteins . This information is crucial in the development of new drugs .
Synthesis of Imine Derivatives
The compound has been used in the microwave-assisted synthesis of imine derivatives . These derivatives have shown promising biological activities, making them of interest for medical and biological applications .
Pharmacophore Development
Oxadiazoles, such as the one in this compound, have been used as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
High-Energy Core Development
Oxadiazole derivatives have shown favorable oxygen balance and positive heat of formations, establishing themselves as potential high-energy cores .
Antifungal Activity
New 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methy])benzo[d]thiazol-2(3H)-ones have been synthesized by reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids . These compounds have shown antifungal activity .
Material Science Applications
Oxadiazoles have been of considerable importance in different fields such as material science . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Future Directions
The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. The development of novel 1,3,4-oxadiazole-based drugs, structural modifications to ensure high cytotoxicity towards malignant cells, and the study of their interactions with various biological targets could be potential areas of future research .
Mechanism of Action
Target of Action
It’s structurally similar to j147, a potent neurogenic and neuroprotective drug candidate initially developed for the treatment of neurodegenerative conditions . Therefore, it’s plausible that this compound may also target similar pathways.
Mode of Action
Based on its structural similarity to j147, it might interact with its targets in a similar manner
Biochemical Pathways
It’s structurally similar to j147, which impacts many pathways implicated in the pathogenesis of diabetic neuropathy . Therefore, it’s plausible that this compound may also affect similar pathways.
Result of Action
It’s structurally similar to j147, which has reported effects against both alzheimer’s disease and ageing in mouse models of accelerated aging . Therefore, it’s plausible that this compound may have similar effects.
properties
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-17-8-4-2-3-7(5-8)11-15-14-10(18-11)6-9(16)13-12/h2-5H,6,12H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBFIFIDXZTXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B6420185.png)
![N-benzyl-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6420187.png)
![methyl 9-(4-chlorophenyl)-11-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6,11-tetraene-12-carboxylate](/img/structure/B6420189.png)



![8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420218.png)
![3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420228.png)
![3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420239.png)
![3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420240.png)
![3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420246.png)
![tert-butyl 2-(3-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B6420253.png)
![tert-butyl 2-(4-bromophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B6420258.png)
